N-(adamantan-1-yl)-2,6-dichloropyridine-3-sulfonamide
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Description
“N-(adamantan-1-yl)-2,6-dichloropyridine-3-sulfonamide” is a chemical compound that contains an adamantyl group, a dichloropyridine group, and a sulfonamide group . Adamantyl is a bulky, hydrophobic group derived from adamantane, a type of diamondoid . Dichloropyridine is a pyridine ring substituted with two chlorine atoms, and sulfonamide is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions . For example, an adamantyl group can be introduced to a molecule by reacting it with 1-bromoadamantane in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The adamantyl group is generally unreactive due to its highly symmetrical, three-dimensional structure . The dichloropyridine group can undergo nucleophilic aromatic substitution reactions, and the sulfonamide group can participate in a variety of reactions, including hydrolysis and condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the adamantyl group would likely make the compound hydrophobic and increase its stability . The dichloropyridine and sulfonamide groups could potentially form hydrogen bonds, which would influence the compound’s solubility and reactivity .Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, some adamantyl-containing compounds have been studied for their antiviral activity . The bulky adamantyl group may interfere with the function of viral proteins, while the sulfonamide group could potentially inhibit certain enzymes .
Safety and Hazards
Properties
IUPAC Name |
N-(1-adamantyl)-2,6-dichloropyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2S/c16-13-2-1-12(14(17)18-13)22(20,21)19-15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11,19H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUBSMDNJXMVDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=C(N=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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